
Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate typically involves the Pechmann condensation reaction. This reaction is carried out by condensing resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is conducted under reflux conditions, and the product is isolated by precipitation and purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 7-oxo derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of 7-halogenated or 7-alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of optical materials and dyes.
Mécanisme D'action
The biological activity of Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate is primarily attributed to its ability to interact with various molecular targets. For instance, its anticoagulant activity is due to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Its antimicrobial activity is linked to the disruption of bacterial cell membranes and inhibition of DNA gyrase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
7-Hydroxy-4-methylcoumarin: Lacks the ester group but shares the coumarin core structure.
4-Methyl-7-hydroxycoumarin: Another coumarin derivative with similar biological activities.
Uniqueness
Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C14H14O5 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
ethyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C14H14O5/c1-3-18-13(16)7-11-8(2)10-5-4-9(15)6-12(10)19-14(11)17/h4-6,15H,3,7H2,1-2H3 |
Clé InChI |
UNIGUELVFGIULR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


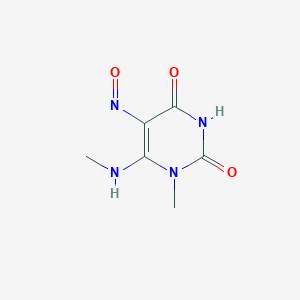
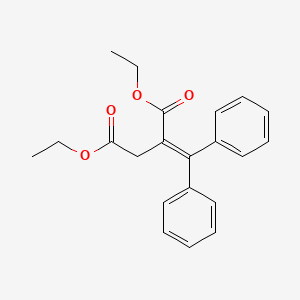
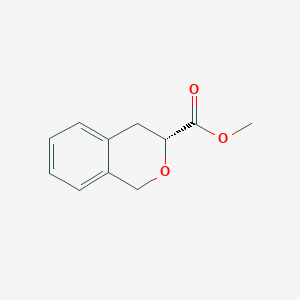
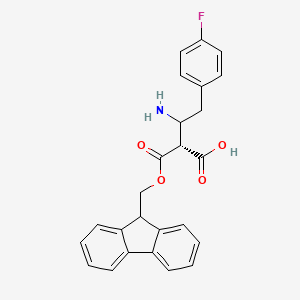
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
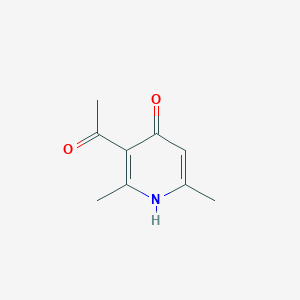
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)
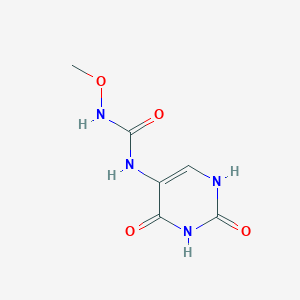
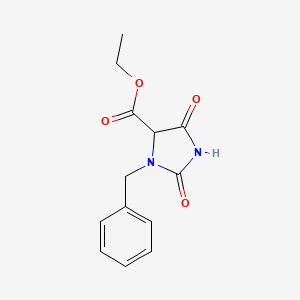
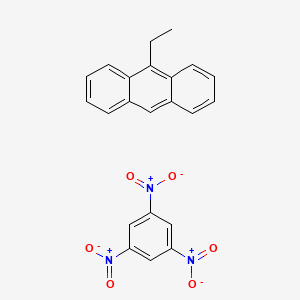
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
